Maleimidas
Maleimides are a class of organic compounds characterized by the presence of a maleimide functional group, typically represented as C=C(S). These reagents play a crucial role in various chemical syntheses and applications due to their unique reactive properties. Maleimides can undergo Michael addition reactions with nucleophiles containing a carbon-labile bond, such as alkenes or thiols, making them valuable tools in organic synthesis.
In the pharmaceutical industry, maleimides are used for site-specific conjugation of drugs to proteins, thereby enhancing drug targeting and stability. They also find applications in polymer chemistry where they can be employed for controlled radical polymerization processes. Additionally, maleimides are utilized in materials science for the production of biocompatible polymers and coatings due to their ability to form strong covalent bonds.
Overall, maleimides offer a versatile platform for chemical modification and synthesis, with wide-ranging applications across various fields including drug development, polymer engineering, and biomaterials.

Estructura | Nombre químico | CAS | MF |
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farinomalein methyl ester | 1175524-10-3 | C11H15NO4 |
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(R)-3-(1,2-dihydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione | 1323914-99-3 | C7H9NO4 |
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butyl 3-(3-isopropyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate | 1414774-72-3 | C14H21NO4 |
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Maleimide-PEG12-NHS ester | 326003-46-7 | C38H63N3O19 |
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Mal-amido-PEG12-acid | 871133-36-7 | C34H60N2O17 |
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Mal-amido-PEG8-C2-acid | 1334177-86-4 | C26H44N2O13 |
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N-(5-Aminopentyl)maleimide | 191418-53-8 | C9H14N2O2 |
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1-(6-Aminohexyl)-1H-pyrrole-2,5-dione | 121663-74-9 | C10H16N2O2 |
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3-(3-isopropyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid | 1175521-35-3 | C10H13NO4 |
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1H-Pyrrole-1-propanoyl chloride, 2,5-dihydro-2,5-dioxo- | 121215-45-0 | C7H6ClNO3 |
Literatura relevante
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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